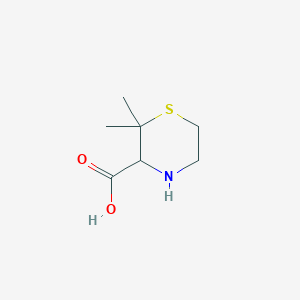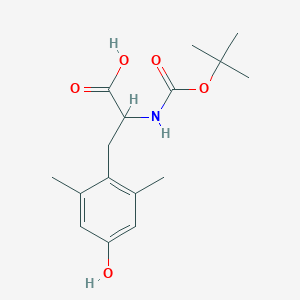
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxy group on the aromatic ring, and two methyl groups at the 2 and 6 positions of the phenyl ring. It is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Propionic Acid Moiety: The protected amino compound is then reacted with a suitable reagent, such as an ester or an acid chloride, to introduce the propionic acid moiety. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Hydroxylation of the Aromatic Ring: The aromatic ring is hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to introduce the hydroxy group at the desired position.
Introduction of Methyl Groups: The methyl groups are introduced at the 2 and 6 positions of the phenyl ring through alkylation reactions using methyl iodide or a similar reagent in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to achieve high purity and yield.
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the aromatic ring can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins due to its protected amino group, which allows for selective deprotection and coupling reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with anti-inflammatory, analgesic, and anticancer properties.
Biologically Active Molecules: The compound is used in the preparation of biologically active molecules that target specific enzymes and receptors in biological systems.
Chemical Biology: It is employed in chemical biology research to study protein-ligand interactions and enzyme mechanisms.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The hydroxy group on the aromatic ring and the amino group play crucial roles in binding to active sites and influencing the activity of target proteins.
相似化合物的比较
Similar Compounds
2-Tert-butoxycarbonylamino-3-(4-hydroxyphenyl)-propionic acid: Lacks the methyl groups at the 2 and 6 positions of the phenyl ring.
2-Tert-butoxycarbonylamino-3-(4-methoxyphenyl)-propionic acid: Contains a methoxy group instead of a hydroxy group on the aromatic ring.
2-Tert-butoxycarbonylamino-3-(4-hydroxy-3,5-dimethylphenyl)-propionic acid: Has methyl groups at the 3 and 5 positions of the phenyl ring instead of the 2 and 6 positions.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl protecting group also allows for selective deprotection and functionalization in synthetic applications.
属性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC 名称 |
3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20) |
InChI 键 |
QSKQZXRPUXGSLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


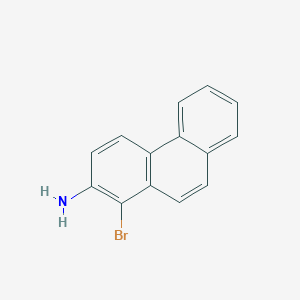
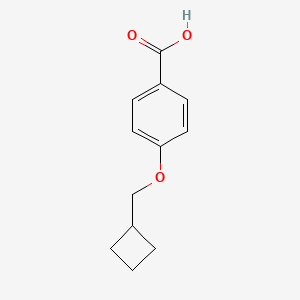
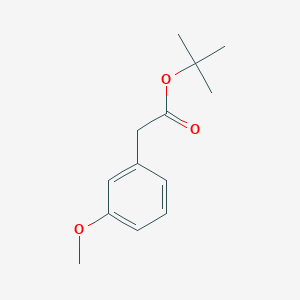
![2-[(2-bromophenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B8766989.png)
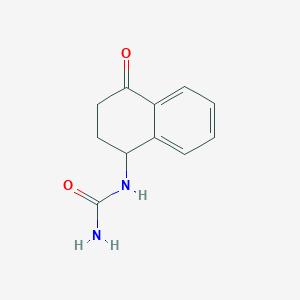
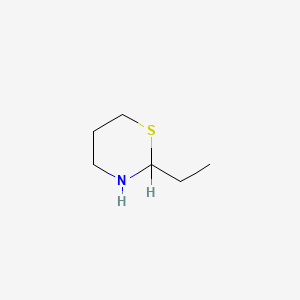
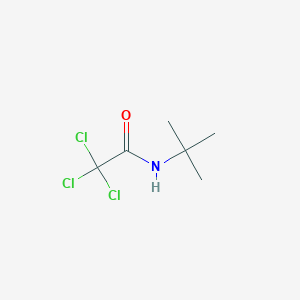

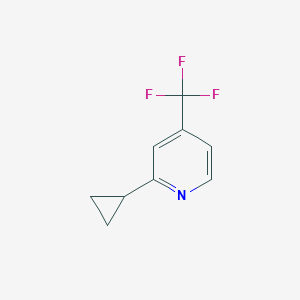
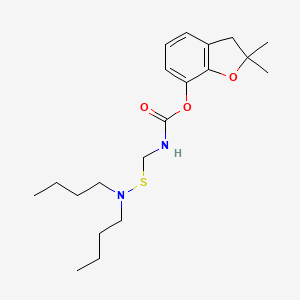
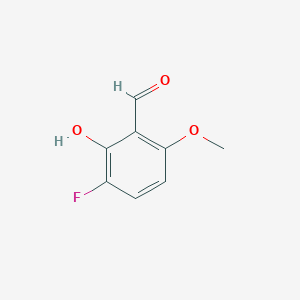
![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)
